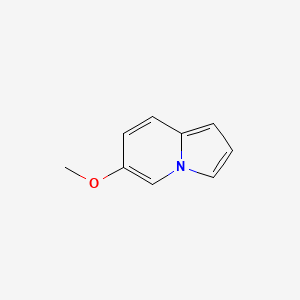
6-Methoxyindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyindolizine, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
One of the most promising applications of 6-Methoxyindolizine derivatives is in cancer treatment. Research has demonstrated that certain derivatives exhibit potent antitumor properties. For instance, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate was evaluated for its effectiveness against human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5). The compound showed low GI50 values, indicating strong growth inhibition of these cancer cells. This suggests potential utility as an anticancer drug, especially when encapsulated in nanoliposome formulations for improved delivery and efficacy .
Table 1: Antitumor Activity of this compound Derivatives
| Compound Name | Cell Line | GI50 (µM) |
|---|---|---|
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 | Low |
| NCI-H460 | Low | |
| A375-C5 | Low |
Antifungal Properties
Recent studies have identified this compound derivatives as having antifungal activity. Specifically, the compound 6-methoxy-1H-indole-2-carboxylic acid has shown significant antifungal effects against various pathogens. The production optimization of this compound from Bacillus toyonensis revealed a substantial increase in yield through response surface methodology, demonstrating its potential as a natural antifungal agent .
Table 2: Antifungal Activity of this compound Derivatives
| Compound Name | Pathogen | Activity Level |
|---|---|---|
| 6-Methoxy-1H-indole-2-carboxylic acid | Various Fungi | Significant |
Mutagenic Studies
Another area of research involves the mutagenic potential of compounds related to this compound. Studies have shown that derivatives like 4-chloro-6-methoxyindole can act as precursors to potent mutagens when subjected to nitrosation under gastric conditions. This highlights the importance of understanding the biochemical pathways and safety profiles associated with these compounds .
Mechanistic Insights in Cancer Research
Research has also focused on the mechanistic role of this compound derivatives in cancer biology. For example, studies indicated that certain compounds enhance the anti-cancer effects by interacting with cellular pathways, such as those involving securin expression in colorectal cancer cells. This interaction suggests that these compounds could be further developed into targeted therapies that exploit specific molecular mechanisms in cancer cells .
Case Study 1: Antitumor Efficacy Evaluation
A comprehensive study evaluated the antitumor efficacy of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate across multiple tumor cell lines. The findings indicated that the compound not only inhibited cell growth effectively but also had favorable pharmacokinetic properties when delivered via nanoliposomes.
Case Study 2: Antifungal Production Optimization
In another significant study, researchers optimized the production conditions for antifungal metabolites derived from Bacillus toyonensis. The application of statistical methods led to a remarkable increase in yield, validating the compound's potential for commercial antifungal applications.
Propriétés
Numéro CAS |
195615-12-4 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.177 |
Nom IUPAC |
6-methoxyindolizine |
InChI |
InChI=1S/C9H9NO/c1-11-9-5-4-8-3-2-6-10(8)7-9/h2-7H,1H3 |
Clé InChI |
IMCKITCDTKMIAH-UHFFFAOYSA-N |
SMILES |
COC1=CN2C=CC=C2C=C1 |
Synonymes |
Indolizine, 6-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















